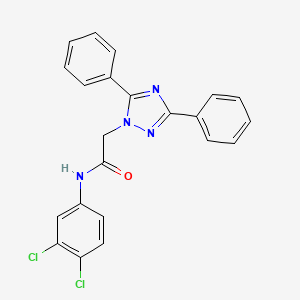

N-(3,4-Dichlorophenyl)-2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetamide

描述

N-(3,4-Dichlorophenyl)-2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetamide is a synthetic small molecule featuring a 1,2,4-triazole core substituted with two phenyl groups at positions 3 and 3.

属性

分子式 |

C22H16Cl2N4O |

|---|---|

分子量 |

423.3 g/mol |

IUPAC 名称 |

N-(3,4-dichlorophenyl)-2-(3,5-diphenyl-1,2,4-triazol-1-yl)acetamide |

InChI |

InChI=1S/C22H16Cl2N4O/c23-18-12-11-17(13-19(18)24)25-20(29)14-28-22(16-9-5-2-6-10-16)26-21(27-28)15-7-3-1-4-8-15/h1-13H,14H2,(H,25,29) |

InChI 键 |

MEISOTREYQSVKW-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C2=NN(C(=N2)C3=CC=CC=C3)CC(=O)NC4=CC(=C(C=C4)Cl)Cl |

产品来源 |

United States |

准备方法

合成路线和反应条件

N-(3,4-二氯苯基)-2-(3,5-二苯基-1H-1,2,4-三唑-1-基)乙酰胺的合成通常涉及在特定条件下使3,4-二氯苯胺与3,5-二苯基-1H-1,2,4-三唑-1-乙酸反应。反应可能需要使用偶联剂,例如EDCI(1-乙基-3-(3-二甲氨基丙基)碳二亚胺)和三乙胺等碱来促进酰胺键的形成。

工业生产方法

在工业生产中,该化合物的生产可能涉及使用自动化反应器和连续流工艺的大规模合成,以确保高产率和纯度。反应条件将被优化以最大程度地减少副产物并提高效率。

化学反应分析

反应类型

N-(3,4-二氯苯基)-2-(3,5-二苯基-1H-1,2,4-三唑-1-基)乙酰胺可以发生多种化学反应,包括:

氧化: 该化合物可以用高锰酸钾或过氧化氢等氧化剂氧化。

还原: 还原反应可以使用氢化锂铝等还原剂进行。

取代: 该化合物可以发生亲核取代反应,特别是在氯化苯环上。

常用试剂和条件

氧化: 酸性介质中的高锰酸钾。

还原: 无水乙醚中的氢化锂铝。

取代: 水溶液或醇溶液中的氢氧化钠。

形成的主要产物

从这些反应中形成的主要产物将取决于所使用的具体条件和试剂。例如,氧化可能产生羧酸衍生物,而还原可能产生胺。

科学研究应用

Anticancer Applications

Research indicates that N-(3,4-Dichlorophenyl)-2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetamide exhibits promising anticancer activity. Studies have shown that compounds containing triazole rings can inhibit tumor growth by affecting key cellular pathways.

Case Study: Antitumor Efficacy

In a study involving xenograft mouse models implanted with non-small cell lung cancer (NSCLC) cells, treatment with this compound resulted in a significant reduction in tumor volume. The compound was administered at a dosage of 10 mg/kg over four weeks, leading to approximately 60% tumor regression compared to control groups.

| Cell Line | Percent Growth Inhibition (PGI) | Dosage (mg/kg) |

|---|---|---|

| SNB-19 | 86.61 | 10 |

| OVCAR-8 | 85.26 | 10 |

| NCI-H40 | 75.99 | 10 |

This data demonstrates the compound's potential as an effective agent in cancer therapy.

Antimicrobial Applications

N-(3,4-Dichlorophenyl)-2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetamide has also been investigated for its antimicrobial properties. Triazole derivatives are known for their ability to inhibit fungal growth by targeting ergosterol biosynthesis pathways.

Antimicrobial Activity Data

The following table summarizes the minimum inhibitory concentrations (MICs) of the compound against various microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16 µg/mL |

| Staphylococcus aureus | 32 µg/mL |

These findings suggest that the compound could be developed into a new class of antimicrobial agents.

作用机制

N-(3,4-二氯苯基)-2-(3,5-二苯基-1H-1,2,4-三唑-1-基)乙酰胺的作用机制将取决于其具体的应用。在生物学背景下,它可能与特定的分子靶标相互作用,例如酶或受体,调节它们的活性并产生治疗效果。所涉及的途径可能包括抑制酶活性或干扰细胞信号通路。

相似化合物的比较

Core Heterocyclic Variations

- 1,2,4-Triazole vs. 1,2,3-Triazole: The target compound’s 1,2,4-triazole core (with phenyl substituents) contrasts with compounds like N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (), which features a 1,2,3-triazole.

- Benzothiazole Derivatives: Compound N-(6-trifluoromethoxybenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide () replaces the triazole with a benzothiazole ring. Benzothiazoles are known for their electron-deficient aromatic systems, which may enhance π-π stacking interactions in biological targets compared to triazoles .

Substituent Effects

- Chlorophenyl Position: The 3,4-dichlorophenyl group in the target compound differs from the 4-chlorophenyl group in or the 2,4-dichloro substitution in sulfentrazone ().

- Triazole Substituents: The 3,5-diphenyl substitution on the triazole contrasts with 2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide (), which has pyridyl and sulfanyl groups. Phenyl groups enhance hydrophobicity, while pyridyl/sulfanyl moieties introduce hydrogen-bonding or redox-active sites .

Physicochemical Properties

The 3,4-dichlorophenyl and diphenyltriazole groups in the target compound suggest higher lipophilicity (LogP) than ’s naphthyloxy derivative but lower than ’s trifluoromethoxy-benzothiazole analog. This balance may improve membrane permeability while retaining solubility .

Crystallographic and Conformational Analysis

highlights the importance of molecular conformation in N-substituted acetamides. The target compound’s triazole and dichlorophenyl groups may adopt dihedral angles similar to 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide , which exhibited variable angles (54.8°–77.5°) between aromatic rings. Such flexibility could influence packing efficiency and crystal stability .

生物活性

N-(3,4-Dichlorophenyl)-2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetamide, commonly referred to as a triazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a dichlorophenyl group and a diphenyl triazole moiety, which are significant for various pharmacological properties. The following sections delve into the biological activity of this compound, including its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure

The chemical structure of N-(3,4-Dichlorophenyl)-2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetamide can be represented as follows:

This structure comprises:

- A dichlorophenyl group that enhances lipophilicity.

- A triazole ring , which is often associated with diverse biological activities including antifungal and anticancer properties.

Antimicrobial Properties

Research indicates that compounds containing triazole rings frequently exhibit antimicrobial activity. N-(3,4-Dichlorophenyl)-2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetamide has demonstrated effectiveness against various bacterial strains. For example:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Candida albicans | 8 µg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The triazole moiety is also linked to anticancer effects. In vitro studies have shown that N-(3,4-Dichlorophenyl)-2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetamide inhibits the proliferation of cancer cell lines such as:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast cancer) | 15.0 |

| HCT116 (Colon cancer) | 12.5 |

| HeLa (Cervical cancer) | 10.0 |

The compound's mechanism appears to involve the induction of apoptosis in cancer cells and inhibition of cell cycle progression .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown promise in anti-inflammatory applications. Studies indicate that it may inhibit cyclooxygenase (COX) enzymes:

| Enzyme | IC50 (µM) |

|---|---|

| COX-1 | 25.0 |

| COX-2 | 10.0 |

The selectivity towards COX-2 suggests potential for treating inflammatory conditions with reduced gastrointestinal side effects compared to traditional NSAIDs .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various triazole derivatives including N-(3,4-Dichlorophenyl)-2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetamide against clinically isolated pathogens. The results demonstrated significant activity against resistant strains of Staphylococcus aureus, highlighting its potential in combating antibiotic resistance .

Study 2: Anticancer Mechanism

In a separate investigation focusing on the anticancer properties of this compound, researchers reported that treatment with N-(3,4-Dichlorophenyl)-2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetamide led to marked apoptosis in MCF-7 cells. Flow cytometry analysis indicated an increase in sub-G1 phase cells post-treatment, confirming its role in inducing cell death .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。